(S)-1-(3-Methyl-2-oxobutyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one
Overview
Description
Mechanism of Action
- The primary target of Vps34-IN-2 is the class III phosphoinositide 3-kinase (PI3K) known as Vps34 (also called PIK3C3). Vps34 plays a crucial role in cellular processes by phosphorylating phosphatidylinositol (PtdIns) to generate phosphatidylinositol-3-phosphate (PtdIns(3)P) .
- Vps34-IN-2 inhibits the enzymatic activity of Vps34. By blocking Vps34, it disrupts the synthesis and deposition of PtdIns(3)P at autophagosome formation sites .
- Endocytosis involves internalizing extracellular material. Vps34-IN-2 also affects this pathway by disrupting Vps34-mediated PtdIns(3)P production .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
Vps34-IN-2 interacts with the enzyme Vps34, inhibiting its activity . Vps34 phosphorylates phosphatidylinositol at endosomal membranes to generate phosphatidylinositol 3-phosphate (PtdIns(3)P), which regulates membrane trafficking processes . The inhibition of Vps34 by Vps34-IN-2 disrupts these processes, affecting the recruitment of proteins possessing PtdIns(3)P-binding PX (phox homology) and FYVE domains .
Cellular Effects
Vps34-IN-2 has significant effects on various types of cells and cellular processes. By inhibiting Vps34, it disrupts autophagosome formation and maturation, thereby suppressing autophagy . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Vps34-IN-2 involves its binding to Vps34, inhibiting its enzymatic activity . This prevents Vps34 from phosphorylating phosphatidylinositol to generate PtdIns(3)P . The reduction in PtdIns(3)P levels disrupts the recruitment of PtdIns(3)P-binding proteins, affecting processes such as autophagy and endocytic trafficking .
Temporal Effects in Laboratory Settings
The effects of Vps34-IN-2 on cellular function can change over time in laboratory settings. For instance, under ER and proteotoxic stresses, the action of Vps34-IN-2 on Vps34 is attenuated, thereby elevating autophagy activity to facilitate proteostasis, ER quality control, and cell survival .
Metabolic Pathways
Vps34-IN-2 is involved in the metabolic pathway of phosphoinositide 3-kinase. By inhibiting Vps34, it affects the production of PtdIns(3)P, a key component of this pathway .
Subcellular Localization
The subcellular localization of Vps34-IN-2 is likely to be wherever its target, Vps34, is found. Given that Vps34 is known to localize to endosomal membranes , it is reasonable to assume that Vps34-IN-2 would also be found in these locations
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vps34-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies and research institutions. general methods involve the use of organic synthesis techniques, including nucleophilic substitution, condensation reactions, and purification processes such as chromatography .
Industrial Production Methods
Industrial production of Vps34-IN-2 would likely involve scaling up the laboratory synthesis methods to produce the compound in larger quantities. This process would require optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Vps34-IN-2 primarily undergoes reactions typical of organic compounds, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its efficacy and selectivity as an inhibitor .
Common Reagents and Conditions
Common reagents used in the reactions involving Vps34-IN-2 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired chemical transformations .
Major Products
The major products formed from the reactions involving Vps34-IN-2 are typically derivatives of the original compound with modified functional groups. These derivatives are often tested for their biological activity to identify the most potent and selective inhibitors .
Scientific Research Applications
Vps34-IN-2 has a wide range of scientific research applications:
Autophagy: Vps34-IN-2 is used to study the role of Vps34 in autophagy, a cellular process involved in the degradation and recycling of cellular components.
Virology: Vps34-IN-2 has demonstrated antiviral activity against several viruses, including SARS-CoV-2, HCoV-229E, and HCoV-OC43.
Cancer Research: Vps34-IN-2 is used in cancer research to investigate the role of Vps34 in cancer cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
Several compounds are similar to Vps34-IN-2 in their ability to inhibit Vps34, including:
Vps34-IN1: Another selective inhibitor of Vps34, used in similar research applications.
PIK-III: A potent inhibitor of Vps34, known for its efficacy in autophagy research.
SAR405: A selective inhibitor of Vps34, used to study the role of Vps34 in autophagy and endocytosis.
Uniqueness
Vps34-IN-2 is unique in its high potency and selectivity for Vps34, with IC50 values of 2 nM and 82 nM in enzymatic and cellular assays, respectively . This high level of selectivity makes Vps34-IN-2 a valuable tool for studying the specific functions of Vps34 without off-target effects on other PI3K isoforms.
Conclusion
Vps34-IN-2 is a powerful and selective inhibitor of Vps34, with significant applications in scientific research. Its ability to inhibit autophagy, viral replication, and cancer cell proliferation makes it a valuable tool for researchers in various fields. The compound’s unique properties and high selectivity set it apart from other similar inhibitors, making it an essential component of modern biomedical research.
Properties
IUPAC Name |
(8S)-2-[(3R)-3-methylmorpholin-4-yl]-9-(3-methyl-2-oxobutyl)-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3N4O3/c1-11(2)13(26)9-25-14(18(19,20)21)4-5-24-16(27)8-15(22-17(24)25)23-6-7-28-10-12(23)3/h8,11-12,14H,4-7,9-10H2,1-3H3/t12-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCIAOUZMPREOO-OCCSQVGLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=CC(=O)N3CCC(N(C3=N2)CC(=O)C(C)C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COCCN1C2=CC(=O)N3CC[C@H](N(C3=N2)CC(=O)C(C)C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can nanoparticles influence the process of autophagy?
A1: Nanoparticles can either promote or inhibit autophagy depending on various factors, including their concentration, material properties, and the cell type they interact with. For instance, the research on Polybutyl cyanoacrylate (PBCA) nanoparticles demonstrated that low concentrations enhanced autophagic cargo flux [], indicating increased autophagic activity. This effect was dependent on specific proteins like Vps34, ULK1/2, and ATG13, which are key regulators of autophagy initiation []. Conversely, high concentrations of PBCA inhibited autophagy by blocking the lipidation of LC3, a protein essential for autophagosome formation [].
Q2: What role does oxidative stress play in nanoparticle-mediated effects on autophagy?
A2: Oxidative stress plays a crucial role in dictating how nanoparticles impact autophagy. Research has shown that PBCA nanoparticles perturb cellular redox homeostasis, meaning they disrupt the balance of oxidants and antioxidants within a cell []. This disruption can either enhance or inhibit autophagy. The study highlighted that the antioxidant N-acetyl cysteine (NAC) could abolish both the autophagy-promoting and inhibiting effects of PBCA, indicating the central role of redox perturbation in these processes []. Similarly, hydrogen peroxide (H2O2), a reactive oxygen species, was shown to induce autophagosome formation and beclin1 aggregation in dopaminergic neuroblastoma cells []. Interestingly, inhibiting Vps34-dependent autophagy in these cells provided protection against H2O2-induced cell death []. This suggests that while autophagy can be activated as a protective response to oxidative stress, excessive or dysregulated autophagy might also contribute to cell death.
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